2,3,5,6-Tetrafluoro-4-nitrophenol

Übersicht

Beschreibung

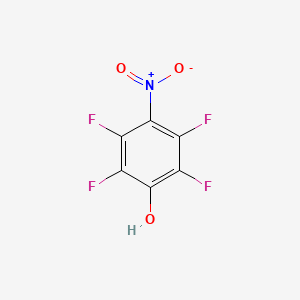

2,3,5,6-Tetrafluoro-4-nitrophenol is a chemical compound with the molecular formula C6HF4NO3. It is characterized by the presence of four fluorine atoms and a nitro group attached to a phenol ring.

Wirkmechanismus

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,3,5,6-Tetrafluoro-4-nitrophenol is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as pH, temperature, and the presence of other compounds can affect its reactivity and interactions with biological targets.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-Tetrafluoro-4-nitrophenol typically involves the nitration of 2,3,5,6-tetrafluorophenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating and decomposition of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2,3,5,6-Tetrafluoro-4-nitrophenol undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation: The phenol group can be oxidized to a quinone derivative using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or thiols, appropriate solvents like dimethylformamide.

Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed

Reduction: 2,3,5,6-Tetrafluoro-4-aminophenol.

Substitution: Various substituted phenols depending on the nucleophile used.

Oxidation: 2,3,5,6-Tetrafluoro-4-quinone.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

1.1. Nucleophilic Substitution Reactions

TFNP serves as an important reagent in nucleophilic substitution reactions. The presence of the nitro group enhances the electrophilicity of the aromatic ring, facilitating reactions with nucleophiles. This property is exploited in synthesizing various pharmaceutical compounds and agrochemicals.

Case Study: Synthesis of Fluorinated Phenolic Compounds

A study demonstrated that TFNP could be used to synthesize novel fluorinated phenolic compounds through nucleophilic aromatic substitution. The resulting compounds exhibited enhanced biological activity compared to their non-fluorinated counterparts .

3.1. Pollutant Degradation

TFNP has been studied for its role in the degradation of environmental pollutants, particularly in the context of wastewater treatment. Its reactivity allows it to participate in redox reactions that can facilitate the breakdown of more complex organic pollutants.

Case Study: Reduction of 4-Nitrophenol

Research highlighted TFNP's effectiveness in catalyzing the reduction of 4-nitrophenol to less toxic compounds using sodium borohydride as a reducing agent. The study found that varying concentrations of TFNP significantly influenced the reaction rate and efficiency .

Pharmaceutical Applications

4.1. Drug Development

The compound has been investigated for its potential use in drug formulations due to its bioactive properties. It has shown promise in treating neurodegenerative diseases by acting on specific biochemical pathways.

Patent Insights: Neuroprotective Agents

A patent describes tetrafluorobenzyl derivatives, including TFNP, as components in pharmaceutical compositions aimed at preventing and treating neurodegenerative diseases such as multiple sclerosis and amyotrophic lateral sclerosis .

Material Science

5.1. Polymer Chemistry

In polymer science, TFNP is being explored as a building block for synthesizing fluorinated polymers with improved thermal stability and chemical resistance.

Data Table: Properties of Fluorinated Polymers Derived from TFNP

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

| Applications | Coatings, Adhesives |

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,3,5,6-Tetrafluoro-4-aminophenol

- 2,3,5,6-Tetrafluoro-4-quinone

- 2,3,5,6-Tetrafluorophenol

Uniqueness

2,3,5,6-Tetrafluoro-4-nitrophenol is unique due to the presence of both nitro and fluorine groups, which impart distinct electronic and chemical properties. This combination makes it a valuable compound for various applications, particularly in the synthesis of fluorinated derivatives and as a precursor for other functionalized phenols .

Biologische Aktivität

2,3,5,6-Tetrafluoro-4-nitrophenol (TFNP) is a synthetic organic compound characterized by the presence of four fluorine atoms and a nitro group attached to a phenolic ring. Its molecular formula is C6HF4NO3. The unique electronic properties imparted by the fluorine substituents enhance its reactivity and stability, making it a subject of interest in various biological and biochemical studies.

TFNP exhibits biological activity primarily through its interactions with various enzymes. It acts as an inhibitor in enzymatic reactions, notably affecting metabolic pathways. The inhibition constant (Ki) for TFNP has been measured at 0.98 mM , indicating its potency in modulating enzymatic activity .

Enzyme Inhibition

TFNP has been shown to inhibit specific enzymes such as sulfotransferases, which play crucial roles in the detoxification of xenobiotics and regulation of hormones. The compound's inhibition mechanism involves competitive binding at the enzyme's active site, thereby preventing substrate conversion .

Biological Applications

- Pharmacological Studies : Due to its inhibitory properties, TFNP is utilized in pharmacological research to explore potential therapeutic applications.

- Biochemical Assays : Its nucleophilic characteristics make it valuable in biochemical assays where precise measurement of enzymatic activity is required.

Comparative Analysis with Related Compounds

The biological activity of TFNP can be compared with other nitrophenol derivatives to highlight its unique features:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Fluoro-4-nitrophenol | One fluorine atom | Less electron-withdrawing than tetrafluorinated variant |

| 3-Fluoro-4-nitrophenol | One fluorine atom | Similar reactivity but lower inhibition potential |

| 2,3-Difluoro-4-nitrophenol | Two fluorine atoms | Intermediate properties between mono and tetrafluorinated compounds |

| 2,3,5-Trifluoro-4-nitrophenol | Three fluorine atoms | Enhanced nucleophilicity compared to less fluorinated variants |

The presence of multiple fluorine atoms significantly enhances the reactivity and stability of TFNP compared to its less fluorinated counterparts.

Study on Enzyme Inhibition

In a study investigating the inhibition of β-arylsulfotransferase IV by TFNP, researchers found that TFNP effectively reduced enzyme activity in a concentration-dependent manner. The kinetic analysis provided insights into its binding affinity and inhibition mechanism, crucial for understanding its role in drug development .

Application in Analytical Chemistry

TFNP has also been explored as an internal standard in chromatographic techniques due to its distinctive properties such as high electron affinity and thermal stability. This application underscores its versatility beyond biological contexts.

Eigenschaften

IUPAC Name |

2,3,5,6-tetrafluoro-4-nitrophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HF4NO3/c7-1-3(9)6(12)4(10)2(8)5(1)11(13)14/h12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNJXINITCLHHAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)O)F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HF4NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10346305 | |

| Record name | 2,3,5,6-Tetrafluoro-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20994-04-1 | |

| Record name | 2,3,5,6-Tetrafluoro-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.